3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[321]octane hydrochloride is a compound that features a thiazole ring, a bicyclic octane structure, and a hydrochloride salt The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methyl-1,3-thiazol-2-amine with bromoacetyl bromide in an aqueous basic medium.
Attachment to the Bicyclic Octane Structure: The thiazole derivative is then reacted with a bicyclic octane precursor under suitable conditions to form the desired compound.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the bicyclic structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives and modified bicyclic structures.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Pharmacology: The compound is studied for its neuroprotective and anticonvulsant properties.
Industrial Chemistry: It is used in the synthesis of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride is unique due to its combination of a thiazole ring and a bicyclic octane structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H17ClN2S2 |
---|---|
Molecular Weight |
276.9 g/mol |
IUPAC Name |
2-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)-4-methyl-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C11H16N2S2.ClH/c1-7-6-14-11(12-7)15-10-4-8-2-3-9(5-10)13-8;/h6,8-10,13H,2-5H2,1H3;1H |
InChI Key |
JJECAZYXWNSOMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)SC2CC3CCC(C2)N3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.